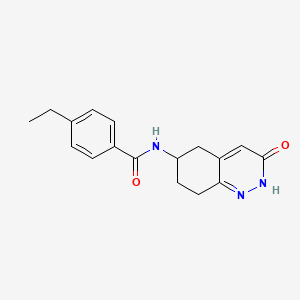![molecular formula C18H13F3N2O5 B2496672 N1-([2,3'-联呋喃]-5-基甲基)-N2-(4-(三氟甲氧基)苯基)草酰胺 CAS No. 2034343-23-0](/img/structure/B2496672.png)
N1-([2,3'-联呋喃]-5-基甲基)-N2-(4-(三氟甲氧基)苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that features a unique combination of bifuran and trifluoromethoxyphenyl groups
科学研究应用
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or specific electronic characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the bifuran and trifluoromethoxyphenyl intermediates. These intermediates are then coupled using oxalyl chloride under controlled conditions to form the final oxalamide compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furanones, while reduction of the oxalamide group can produce primary or secondary amines.
作用机制
The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The bifuran and trifluoromethoxyphenyl groups can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can modulate various biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide
- N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-methoxyphenyl)oxalamide
Uniqueness
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O5/c19-18(20,21)28-13-3-1-12(2-4-13)23-17(25)16(24)22-9-14-5-6-15(27-14)11-7-8-26-10-11/h1-8,10H,9H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRDIVGAKMJVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)
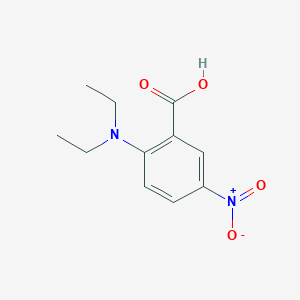
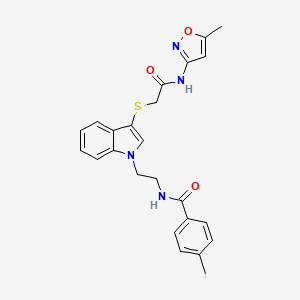
![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)
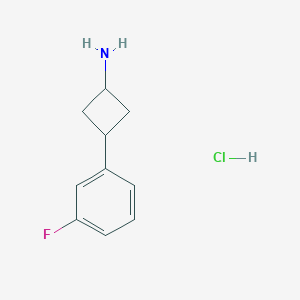
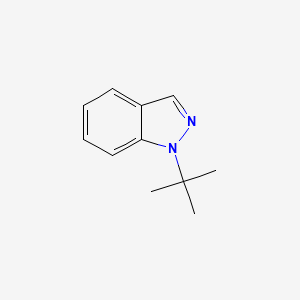
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2496601.png)
![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2496608.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)
![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)
